(2,3-Dichloro-4-methylphenyl)boronic acid
Overview
Description
“(2,3-Dichloro-4-methylphenyl)boronic acid” is an organic compound that is used in a variety of scientific research applications . It is a solid substance with a molecular weight of 204.85 .
Synthesis Analysis
Pinacol boronic esters, such as “(2,3-Dichloro-4-methylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach involves a radical mechanism and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The InChI code for “(2,3-Dichloro-4-methylphenyl)boronic acid” is 1S/C7H7BCl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
. This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(2,3-Dichloro-4-methylphenyl)boronic acid”, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.
Physical And Chemical Properties Analysis
“(2,3-Dichloro-4-methylphenyl)boronic acid” is a solid substance . The boiling point is 363.6°C at 760 mmHg .
Scientific Research Applications
Boronic Acid as Protecting Groups
Boronic acids, including derivatives like "(2,3-Dichloro-4-methylphenyl)boronic acid," are frequently used in organic synthesis for protecting diols and other functional groups. A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), showcases the ease of protection and deprotection under mild conditions, highlighting the utility of boronic acids in synthetic chemistry (Yan, Jin, & Wang, 2005).
Applications in Organic Synthesis
Boronic Acids in Sensing Applications
Boronic acids are uniquely positioned for sensing applications due to their ability to form reversible covalent bonds with diols, enabling the detection of saccharides and other biologically relevant molecules. This capability is illustrated by the development of various boronic acid derivatives for glucose sensing, highlighting their potential in biomedical and environmental monitoring contexts (Sasmita Das et al., 2003).
Advanced Materials and Catalysis
The introduction of boronic acid functionalities into materials science has led to innovative applications, such as the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials through cyclic esterification with dihydric alcohols. This method showcases the role of boronic acids in enabling new properties in materials for optical applications (Kai Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,3-dichloro-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHVKCVTBFIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698157 | |
Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichloro-4-methylphenyl)boronic acid | |
CAS RN |
352535-95-6 | |
Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.